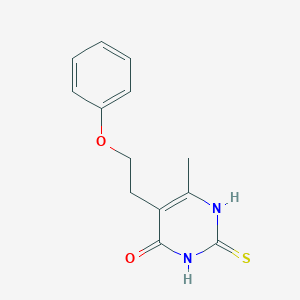![molecular formula C18H25N3O6 B14947879 Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound features a complex structure with multiple functional groups, including an ester, an amine, and a nitro group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the ester group: This can be achieved through the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the azepane ring: This step may involve the reaction of an appropriate amine with a precursor molecule to form the azepane ring.
Attachment of the nitroaniline group: This can be done through a nucleophilic substitution reaction where the nitroaniline group is introduced to the ester backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-pressure reactors: to facilitate reactions that require elevated temperatures and pressures.
Purification techniques: such as recrystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid and an alcohol.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction of the nitro group: Produces an amine derivative.
Hydrolysis of the ester: Produces a carboxylic acid and methanol.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of its functional groups on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE involves interactions with specific molecular targets. The nitro group, for example, can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- METHYL 3-(1-PIPERIDINYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE
- METHYL 3-(1-MORPHOLINYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE
Uniqueness
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.
特性
分子式 |
C18H25N3O6 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
methyl 3-(azepan-1-yl)-4-(4-methoxy-2-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H25N3O6/c1-26-13-7-8-14(15(11-13)21(24)25)19-18(23)16(12-17(22)27-2)20-9-5-3-4-6-10-20/h7-8,11,16H,3-6,9-10,12H2,1-2H3,(H,19,23) |
InChIキー |
NVQCQCLYCXRJFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C(CC(=O)OC)N2CCCCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14947796.png)
![5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide](/img/structure/B14947803.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B14947820.png)
![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947825.png)
![N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947833.png)
![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B14947859.png)
![4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B14947868.png)
